1,3,5-Tribromobenzene-d3

CAS No.: 52921-77-4

Cat. No.: VC3155123

Molecular Formula: C6H3Br3

Molecular Weight: 317.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52921-77-4 |

|---|---|

| Molecular Formula | C6H3Br3 |

| Molecular Weight | 317.82 g/mol |

| IUPAC Name | 1,3,5-tribromo-2,4,6-trideuteriobenzene |

| Standard InChI | InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

| Standard InChI Key | YWDUZLFWHVQCHY-CBYSEHNBSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])Br |

| SMILES | C1=C(C=C(C=C1Br)Br)Br |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)Br |

Introduction

Chemical Identity and Basic Properties

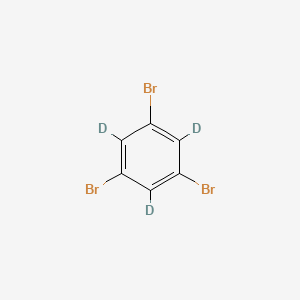

1,3,5-Tribromobenzene-d3 is characterized by a symmetrical structure with bromine atoms at positions 1, 3, and 5 of the benzene ring, while positions 2, 4, and 6 are occupied by deuterium atoms instead of hydrogen. The compound is formally described as the deuterium-labeled version of 1,3,5-tribromobenzene .

Identification Parameters

The following table summarizes the key identification parameters of 1,3,5-Tribromobenzene-d3:

| Parameter | Value |

|---|---|

| Common Name | 1,3,5-Tribromobenzene-d3 |

| CAS Number | 52921-77-4 |

| IUPAC Name | 1,3,5-tribromo-2,4,6-trideuteriobenzene |

| Molecular Formula | C₆Br₃D₃ |

| Molecular Weight | 317.81900 g/mol |

| Exact Mass | 314.79700 g/mol |

| PubChem CID | 122236902 |

| LogP | 3.97410 |

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature:

-

1,3,5-tribromo-2,4,6-trideuteriobenzene

-

1,3,5-tribromobenzene-2,4,6-d3

-

1,3,5-Tribromdeuterobenzol

-

1,3,5-Tribrombenzol-d(3)

Structural Characteristics

Molecular Structure

1,3,5-Tribromobenzene-d3 features a benzene ring with three bromine atoms symmetrically positioned at carbons 1, 3, and 5, creating a planar, symmetrical structure. The deuterium atoms occupy positions 2, 4, and 6, replacing the hydrogen atoms found in the non-deuterated analog .

Structural Identifiers

For computational chemistry and database purposes, 1,3,5-Tribromobenzene-d3 is characterized by the following structural identifiers:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

| InChIKey | YWDUZLFWHVQCHY-CBYSEHNBSA-N |

| SMILES | [2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])Br |

Physical and Chemical Properties

Physical Properties

| Property | 1,3,5-Tribromobenzene (non-deuterated) |

|---|---|

| Melting point | 117-121 °C |

| Boiling point | 271 °C |

| Density | 2.3515 (estimate) |

| Physical state | Solid, powder |

| Color | Almost white to orange-brown |

The physical properties of 1,3,5-Tribromobenzene-d3 would be expected to be similar to those of the non-deuterated compound, with minor differences due to the isotope effect of deuterium.

Applications in Research and Industry

Analytical Chemistry Applications

1,3,5-Tribromobenzene-d3, like other deuterated compounds, has significant applications in analytical chemistry:

-

Internal standards for quantitative analysis in mass spectrometry and other analytical techniques

-

Reference materials for method development and validation

-

Tracers in mechanistic studies of chemical reactions

Pharmaceutical Research

Deuterium-labeled compounds like 1,3,5-Tribromobenzene-d3 have gained attention in pharmaceutical research due to their unique properties:

"Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs."

The stronger carbon-deuterium bond (compared to carbon-hydrogen) can influence reaction rates, potentially slowing down certain metabolic processes. This kinetic isotope effect makes deuterated compounds valuable tools in drug development and metabolism studies.

Research Findings on Deuterated Compounds

Pharmacokinetic Effects of Deuteration

Research has demonstrated that deuteration can significantly impact the pharmacokinetic properties of compounds. According to studies cited in the search results:

"Russak EM, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019 Feb;53(2):211-216."

This research explores how deuterium substitution affects drug metabolism and clearance, potentially leading to:

-

Increased metabolic stability

-

Modified drug-drug interaction profiles

-

Altered toxicity profiles

-

Changes in bioavailability and half-life

Isotope Effects on Chemical Reactivity

Deuterium substitution can influence chemical reactivity through primary and secondary kinetic isotope effects. These effects arise from the differences in zero-point energy between C-H and C-D bonds, with the latter typically being stronger and requiring more energy to break.

For compounds like 1,3,5-Tribromobenzene-d3, these isotope effects could be particularly relevant in reactions involving the aromatic ring, such as electrophilic aromatic substitution or metallation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume